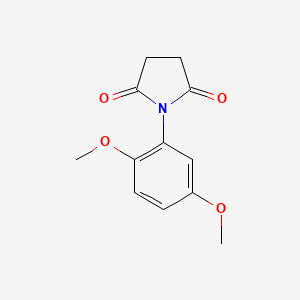![molecular formula C20H24N2O B5817143 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of phenylpiperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. The purpose of
科学的研究の応用
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. One of the primary areas of research is its potential as a treatment for depression and anxiety disorders. Studies have shown that 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide exhibits antidepressant and anxiolytic effects in animal models, which suggests its potential use in the treatment of these disorders. Additionally, 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
作用機序
The exact mechanism of action of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects, as well as its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been found to decrease the levels of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation. These effects are thought to contribute to its potential use in the treatment of depression, anxiety disorders, and drug addiction.
実験室実験の利点と制限
One of the advantages of using 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide is its potential for off-target effects, as it may interact with other receptors or enzymes in the brain. Additionally, the high potency of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide may make it difficult to determine the optimal dosage for use in lab experiments.
将来の方向性
There are several future directions for research on 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide. One area of research is to further investigate its potential use in the treatment of depression, anxiety disorders, and drug addiction. This could involve studying its effects in human clinical trials or developing more potent and selective derivatives of the compound. Additionally, research could focus on understanding the molecular mechanisms underlying its dual mechanism of action and its potential for off-target effects. Finally, research could explore the potential use of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide in other areas of neuroscience research, such as studying the role of neurotransmitters in learning and memory.
合成法
The synthesis of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-(1-piperidinyl)aniline in the presence of a base such as potassium carbonate. This reaction results in the formation of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide as the final product. The purity of the compound can be improved through various purification techniques such as recrystallization or chromatography.
特性
IUPAC Name |
3,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-10-11-17(14-16(15)2)20(23)21-18-8-4-5-9-19(18)22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWDDWNDHCSWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
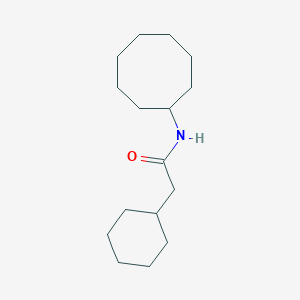
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
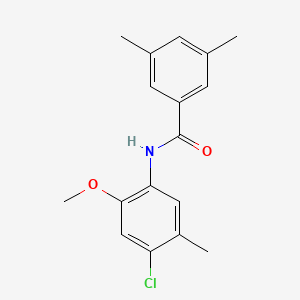
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
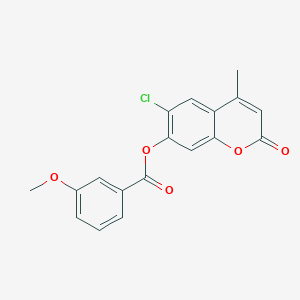
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
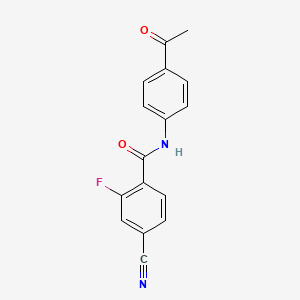
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
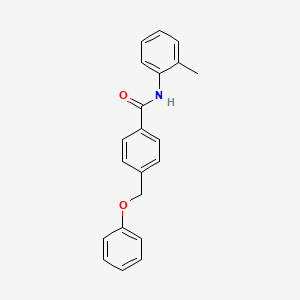
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
